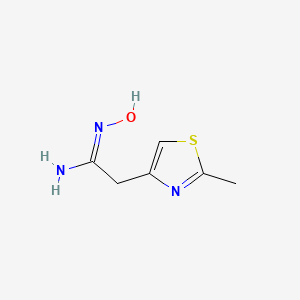![molecular formula C13H9Cl2N3O B11725601 2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide is a chemical compound with the molecular formula C13H9Cl2N3OThe compound is characterized by the presence of two chlorine atoms and a pyridine ring, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide typically involves the reaction of 2,5-dichlorobenzohydrazide with pyridine-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-dichloro-N’-[(pyridin-4-yl)methylidene]benzohydrazide
- 2,5-dichloro-N’-[(pyridin-2-yl)methylidene]benzohydrazide
- 2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide derivatives
Uniqueness
2,5-dichloro-N’-[(pyridin-3-yl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a pyridine ring.
Propriétés
Formule moléculaire |
C13H9Cl2N3O |
|---|---|
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
2,5-dichloro-N-(pyridin-3-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-10-3-4-12(15)11(6-10)13(19)18-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19) |
Clé InChI |
OJARACVJFGUERP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)



![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)

![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)

![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)


